molecular formula C18H28O6 B593659 11-Dehydro-2,3-dinor-txb2 CAS No. 79250-60-5

11-Dehydro-2,3-dinor-txb2

Cat. No. B593659
CAS RN: 79250-60-5
M. Wt: 340.416
InChI Key: PJAAKFHMQLYVGV-YCEKRRLLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“11-Dehydro-2,3-dinor-txb2” is produced from the breakdown of thromboxane A2 . It is released by activated platelets and urine levels of 11-dehydro-TXB2 can be used to monitor the response to aspirin therapy when used to prevent heart disease and in diseases where platelet activation is prominent . Thromboxane B2 (TXB2) is released in substantial quantities from aggregating platelets and metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2 .


Synthesis Analysis

The in vivo biosynthesis of thromboxane B2 (TXB2) in humans is currently evaluated by measuring urinary excretion of its major urinary metabolites, 11-dehydro-TXB2 and 2,3-dinor-TXB2 . 11-Dehydro-2,3-dinor-TXB2, another prominent metabolite of exogenous TXB2 in humans, has never been measured in human urine .


Molecular Structure Analysis

The molecular formula of 11-Dehydro-2,3-dinor-txb2 is C18H28O6 . The molecular weight is 340.4 g/mol . The IUPAC name is (Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]pent-3-enoic acid .


Chemical Reactions Analysis

Thromboxane B2 (TXB2) is released in substantial quantities from aggregating platelets and metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2 . The conversion of 11-dehydro-2,3-dinor-TXB3 in the urine extract into the methyl ester (ME)-11-n-propylamide (PA)-9, 12, 15-dimethylisopropylsilyl (DMIPS) ether derivative was followed by gas chromatography with selected-ion monitoring (GC/SIM) (resolution: 8000) and GC/mass spectrometry (MS) .


Physical And Chemical Properties Analysis

The molecular weight of 11-Dehydro-2,3-dinor-txb2 is 340.4 g/mol . The exact mass is 340.18858861 g/mol . The monoisotopic mass is also provided .

Scientific Research Applications

  • 11-Dehydro-2,3-dinor-txb2 is a major urinary metabolite of thromboxane B2 (TxB2) in humans, indicating its potential as a biomarker for thromboxane A2 (Tx A2) biosynthesis in vivo. This is especially relevant in the context of platelet activation and aspirin's effect on cyclooxygenase, as demonstrated by Catella and FitzGerald (1987) in their study comparing urinary excretion of 2,3-dinor-TxB2 and 11-dehydro-TxB2 as indices of Tx biosynthesis in vivo (Catella & FitzGerald, 1987).

  • It serves as a quantitative index of thromboxane A2 formation in the human circulation, which can be particularly significant in understanding platelet activation in various clinical conditions, including severe atherosclerosis and pulmonary embolism, as explored by Catella, Healy, Lawson, and FitzGerald (1986) (Catella, Healy, Lawson, & FitzGerald, 1986).

  • Olson et al. (2012) highlighted the importance of assay specificity in the measurement of urinary 11-dehydro TXB2, particularly in its association with cardiovascular risk and clinical outcomes, demonstrating the clinical relevance of accurate quantification of this metabolite (Olson et al., 2012).

  • Ishibashi et al. (1995) identified 11-Dehydro-2,3-dinorthromboxane B3 in human urine, indicating its formation as an enzymatic metabolite of TXB3 and its excretion as part of the metabolic pathway following administration of eicosapentaenoic acid (EPA) ethyl ester (Ishibashi et al., 1995).

  • Schweer et al. (1987) emphasized that 11-Dehydrothromboxane B2 is a better index metabolite of systemic TXA2 activity in plasma and urine compared to thromboxane B2 due to its longer half-life and stable nature (Schweer, Meese, Fürst, Kühl, & Seyberth, 1987).

  • Additionally, Chiabrando et al. (1993) investigated the urinary excretion and origin of 11-dehydro-2,3-dinor-thromboxane B2 in humans, providing insights into its biosynthesis and potential sources (Chiabrando et al., 1993).

Safety And Hazards

Concentrations of 11-dehydro-TXB2 were increased in patients who had recently suffered a pulmonary embolism to a greater extent than either the 11-dehydro-13,14-dihydro-15-keto-TXB2 or the 2,3-dinor-TXB2 metabolites in plasma . These results indicate that plasma TXB2 is readily confounded by platelet activation ex vivo .

Future Directions

Urinary 11-dehydro-2,3-dinor-TXB2 is at least as abundant a conversion product of exogenously infused TXB2 as 2,3-dinor-TXB2 . Its excretion increases linearly as a function of the rate of entry of TXB2 into the circulation up to approx. 40-fold the calculated rate of secretion of endogenous TXB2 . This is consistent with previous estimates based on monitoring of the beta-oxidation pathway of TXB2 metabolism .

properties

IUPAC Name

(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]pent-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,19-20H,2-4,7-9,12H2,1H3,(H,21,22)/b6-5-,11-10+/t13-,14-,15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAAKFHMQLYVGV-YCEKRRLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Dehydro-2,3-dinor-txb2

Citations

For This Compound
19
Citations
C Chiabrando, L Rivoltella, E Alberti, M Bonollo… - Prostaglandins, 1993 - Elsevier
The in vivo biosynthesis of thromboxane B2 (TXB2) in man is currently evaluated by measuring urinary excretion of its major urinary metabolites, 11-dehydro-TXB2 and 2,3-dinor-TXB2. …
Number of citations: 16 www.sciencedirect.com
AP DeFilippis, OS Oloyede, E Andrikopoulou… - Circulation …, 2013 - jstage.jst.go.jp
Background: Aspirin’s therapeutic action is via inhibition of platelet cyclooxygenase 1 (COX-1) thromboxane A 2 (TxA 2) production. The aim of this study was to evaluate TxA 2 …
Number of citations: 17 www.jstage.jst.go.jp
NQ Nguyen, YN Yang, M Alotaibi, H Wu… - Circulation, 2023 - Am Heart Assoc
Introduction: Eicosanoids play an important role in regulating inflammation response, which influences the development of heart failure (HF). However, the association between …
Number of citations: 0 www.ahajournals.org
SX Neath, JL Jefferies… - Reviews in …, 2014 - venus-pro-bucket.s3.amazonaws …
Biomarker testing for efficacy of therapy is an accepted way for clinicians to individualize dosing to genetic and/or environmental factors that may be influencing a treatment regimen. …
M Ishibashit, T Hishinuma, M Mizugaki, Y Hayashi… - Special Combined Issue …, 1995 - Wiley
Number of citations: 0
V Saareks - 2000 - trepo.tuni.fi
The present study was designed to investigate the effects of nicotine, smoking, nicotine substitution, pyridoxine, and nicotinic acid on eicosanoid synthesis in man. The effects of nicotine …
Number of citations: 4 trepo.tuni.fi
M Kurano, Y Saito, B Uranbileg, D Saigusa… - Frontiers in Aging …, 2022 - frontiersin.org
Analyses of brain samples from Alzheimer’s disease (AD) patients may be expected to help us improve our understanding of the pathogenesis of AD. Bioactive lipids, including …
Number of citations: 4 www.frontiersin.org
I Nay, D Hutchinson, M Rondina, K Kim… - … : The Journal of …, 2023 - Wiley Online Library
Study Objective Aspirin (ASA) has demonstrated inconsistent results in primary prevention of cardiovascular disease (CVD). Guidelines are also inconsistent in the recommendation of …
N Sugimoto, Y Morita, E Sakai, Y Yatomi… - Prostaglandins & Other …, 2023 - Elsevier
Bioactive lipids, such as lysophospholipids, ceramides, and eicosanoids and related mediators, have been demonstrated to be involved in inflammation. We aimed to investigate the …
Number of citations: 3 www.sciencedirect.com
E Borras, MM McCartney, CH Thompson… - Journal of Breath …, 2021 - iopscience.iop.org
Respiratory viral infections are considered a major public health threat, and breath metabolomics can provide new ways to detect and understand how specific viruses affect the human …
Number of citations: 6 iopscience.iop.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.